Iridium--lanthanum (3/1)
Description
Overview of Rare Earth-Transition Metal Intermetallics
Rare earth-transition metal (RE-TM) intermetallic compounds are a class of materials formed between elements from the lanthanide series (and yttrium/scandium) and transition metals. mdpi.comresearchgate.net These compounds are the subject of intensive study due to their fascinating physical properties and significant potential for technological applications. researchgate.netflogen.org Their magnetic behavior is particularly noteworthy, arising from the interplay between the localized 4f electrons of the rare earth elements and the itinerant 3d, 4d, or 5d electrons of the transition metals. osti.gov
The intrinsic magnetic properties of RE-TM compounds, such as saturation magnetization, Curie temperature, and magnetocrystalline anisotropy, are determined by their specific crystal structure and chemical composition. mdpi.com This allows for the tuning of these properties by substituting different rare earth or transition metals. mdpi.com These materials have found applications as permanent magnets, in magnetostrictive devices, for hydrogen storage, and in magnetic refrigeration. researchgate.net The crystal structures of these intermetallics are often complex derivatives of simpler structures, such as the CaCu₅-type. mdpi.com
Significance of Iridium-Based Intermetallic Compounds in Advanced Materials Research
Iridium, a member of the platinum group metals, imparts exceptional properties to the intermetallic compounds it forms. wikipedia.org It is known for being the most corrosion-resistant metal, even at high temperatures, and possesses a very high melting point and density. wikipedia.orgrsc.org These characteristics make iridium-based compounds candidates for applications requiring extreme durability and stability. samaterials.com
In advanced materials research, iridium-based intermetallics are explored for a variety of high-performance applications. Their unique catalytic properties are valuable in chemical reactions, and their electrochemical stability makes them suitable for electrodes in devices like fuel cells. samaterials.comnih.gov Furthermore, the strong spin-orbit coupling inherent to the heavy element iridium can lead to the emergence of exotic quantum phenomena, such as superconductivity and topologically non-trivial electronic states, when combined with other elements. acs.orgarxiv.org The study of iridium-containing compounds is a burgeoning field, with potential applications in biosensing, bioimaging, and specialized electronics. nih.govnih.gov
Contextualization of the La-Ir Binary System within Intermetallic Chemistry
The lanthanum-iridium (La-Ir) binary system is a rich field for the study of intermetallic chemistry, showcasing a variety of compounds with distinct stoichiometries and crystal structures. znaturforsch.comasminternational.org The formation of these phases is complicated by the significant difference in the melting points of lanthanum (1194 K) and iridium (2683 K), which presents challenges for synthesis. znaturforsch.com
A binary phase diagram illustrates the stable phases at different compositions and temperatures. learnmetallurgy.comlibretexts.org For the La-Ir system, several intermetallic compounds have been identified, although some uncertainties in the phase diagram remain. znaturforsch.comasminternational.org The significant difference in electronegativity between lanthanum (1.10 on the Pauling scale) and iridium (2.20) suggests a considerable degree of polar bonding within these compounds. znaturforsch.com
Below is a table summarizing some of the known phases in the La-Ir binary system.
| Phase | Pearson Symbol | Space Group | Prototype |
| LaIr | oC8 | Cmc2₁ | LaIr |
| LaIr₂ | cF24 | Fd-3m | Cu₂Mg |
| LaIr₃ | hR36 | R-3m | PuNi₃ |
| LaIr₅ | hP6 | P6/mmm | CaCu₅ |
| La₄Ir | |||
| La₃Ir₂ | hR15 | R-3 | Er₃Ni₂ |
Data sourced from multiple crystallographic studies and phase diagram compilations. znaturforsch.comasminternational.org
Academic Research Landscape and Emerging Focus on LaIr₃
Within the La-Ir system, the compound LaIr₃ has garnered significant academic interest due to its intriguing physical properties, most notably superconductivity. researchgate.netresearchgate.net Research has established that LaIr₃ crystallizes in the rhombohedral PuNi₃-type structure (space group R-3m). researchgate.netresearchgate.net It is considered a bulk type-II superconductor, a class of materials that exhibits zero electrical resistance and the expulsion of magnetic fields below a critical temperature. researchgate.netarxiv.org
Experimental studies involving measurements of magnetization, heat capacity, and electrical resistivity have consistently confirmed a superconducting transition in LaIr₃. researchgate.netarxiv.org Electronic band structure calculations indicate that the superconductivity is primarily derived from the 5d orbitals of iridium, which dominate the electronic states near the Fermi level. arxiv.orgresearchgate.net The strong spin-orbit coupling associated with iridium is also shown to have a significant effect on the electronic structure, creating a complex Fermi surface. arxiv.org These characteristics position LaIr₃ as a valuable material for fundamental research into the interplay of 5d-electron physics, spin-orbit coupling, and superconductivity. researchgate.netarxiv.org
The table below presents a summary of key research findings on the properties of LaIr₃.
| Property | Reported Value(s) | Source(s) |
| Crystal Structure | Rhombohedral, PuNi₃-type | researchgate.netresearchgate.net |
| Space Group | R-3m | researchgate.net |
| Superconducting Transition Temperature (T_c) | 2.5 K - 3.3 K | researchgate.netarxiv.org |
| Superconductivity Type | Type-II, BCS-type | arxiv.orgresearchgate.net |
| Upper Critical Field (μ₀H_c2(0)) | 3.84 T | arxiv.org |
| Superconducting Gap | Fully gapped s-wave | arxiv.org |
Properties
CAS No. |
12030-70-5 |
|---|---|
Molecular Formula |
Ir3La |
Molecular Weight |
715.56 g/mol |
IUPAC Name |
iridium;lanthanum |
InChI |
InChI=1S/3Ir.La |
InChI Key |
QQQBIRPUGAKEOE-UHFFFAOYSA-N |
Canonical SMILES |
[La].[Ir].[Ir].[Ir] |
Origin of Product |
United States |
Advanced Crystallographic Analysis of Lair3
Crystal Structure Determination and Refinement
The determination and refinement of the crystal structure of LaIr3 have been accomplished through the complementary use of single-crystal and powder X-ray diffraction techniques.
Single-Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement Elucidation
For LaIr3, SC-XRD studies would be essential to precisely map the atomic positions of the lanthanum and iridium atoms, providing the foundational data for a complete structural model. The technique allows for the unambiguous determination of the molecular geometry and intermolecular interactions, which are crucial for understanding the material's properties. rigaku.com
Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameter Refinement
Powder X-ray diffraction (PXRD) serves as a critical tool for identifying crystalline phases and refining lattice parameters. lboro.ac.uk This technique involves directing a parallel beam of X-rays onto a polycrystalline sample, which contains thousands of randomly oriented crystallites. unical.it The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), consists of a series of peaks. The position of these peaks corresponds to specific interplanar spacings within the crystal lattice, as described by Bragg's Law. lboro.ac.ukunical.it
In the case of LaIr3, PXRD patterns have been measured and compared with calculated patterns to confirm the phase purity of synthesized samples. researchgate.net This analysis is crucial for ensuring that the material is a single phase and for accurately determining its lattice parameters. researchgate.netresearchgate.net The Rietveld refinement method is often employed to analyze PXRD data, allowing for a detailed refinement of the crystal structure, including lattice parameters and atomic positions.
Elucidation of Crystal System and Space Group
The crystallographic data obtained from diffraction studies have definitively established the crystal system and space group of LaIr3.
Rhombohedral PuNi3-Type Structure of LaIr3 and Related Compounds
LaIr3 crystallizes in the rhombohedral PuNi3-type structure. researchgate.netresearchgate.net This structure type is also observed in other related intermetallic compounds, such as those where lanthanum is replaced by other rare-earth elements like cerium (Ce) and neodymium (Nd). researchgate.net The structure is centrosymmetric and belongs to the space group R-3m. researchgate.net This particular arrangement consists of stacked blocks of MgCu2-type and CaCu5-type structures. researchgate.net
Analysis of Atomic Coordinates, Occupancy, and Unit Cell Parameters
Detailed analysis of the crystallographic data reveals the specific atomic arrangement within the LaIr3 unit cell. The structure contains two crystallographically inequivalent lanthanum sites (La1 and La2) and three distinct iridium sites (Ir1, Ir2, and Ir3). researchgate.net The precise fractional coordinates of these atoms within the unit cell are determined through refinement of the diffraction data.
The lattice parameters for the rhombohedral unit cell of LaIr3 have been determined from PXRD data.
Table 1: Crystallographic Data for LaIr3
| Parameter | Value |
|---|---|
| Crystal System | Rhombohedral |
| Space Group | R-3m |
| a (Å) | 5.3394(1) |
| c (Å) | 26.4228(8) |
Examination of Aperiodic Order and Modulations
Aperiodic order refers to structures that possess long-range order but lack the translational symmetry characteristic of conventional crystals. aperiodicorder.orgarxiv.org Such structures can give rise to complex diffraction patterns with additional reflections, often referred to as satellite reflections. youtube.com The study of aperiodic order and structural modulations is crucial for understanding materials that deviate from perfect periodicity. researchgate.net
In the context of LaIr3, while the primary structure is a well-defined periodic crystal, the potential for subtle aperiodic modulations or superstructures could exist, particularly under varying temperature or pressure conditions. Investigating such phenomena would require advanced diffraction techniques and analysis. For instance, temperature-dependent diffraction studies could reveal phase transitions to modulated structures, as has been observed in related intermetallic compounds. researchgate.net The presence of any aperiodic features would have significant implications for the electronic and physical properties of the material. However, current research does not indicate significant aperiodic order or modulations in LaIr3 under standard conditions.
Microstructural Characterization and Defect Analysis
The microstructure of a material, including features such as grain size, grain boundaries, and crystalline defects, plays a critical role in determining its macroscopic properties. Advanced microscopy techniques are indispensable for a comprehensive microstructural characterization of LaIr₃.
Electron Backscatter Diffraction (EBSD) is a powerful scanning electron microscope (SEM)-based technique used to determine the crystallographic orientation of grains within a polycrystalline material. youtube.comresearchgate.net EBSD maps provide a wealth of information, including grain size and shape, texture (preferred crystallographic orientation), and the nature of grain boundaries. ebsd.com This technique is particularly valuable for understanding the processing-microstructure relationships in metallic and intermetallic systems. thermofisher.comebsd.com
Although specific EBSD studies on LaIr₃ are not widely published, the application of EBSD to other intermetallic compounds provides insight into the type of information that could be obtained. researchgate.netresearchgate.net For a brittle intermetallic like LaIr₃, EBSD could be used to analyze the grain structure resulting from different synthesis methods (e.g., arc-melting and annealing) and to identify any preferred crystallographic orientation that might influence its anisotropic properties. researchgate.netebsd.com
Interactive Table 2: Representative EBSD Data for an Intermetallic Alloy
| Feature | Description |
| Inverse Pole Figure (IPF) Map | Reveals the crystallographic orientation of individual grains with respect to a sample reference direction. Different colors correspond to different orientations. |
| Grain Boundary Map | Differentiates between low-angle (sub-grain) and high-angle grain boundaries based on the misorientation angle between adjacent grains. |
| Phase Map | Identifies and maps the distribution of different crystalline phases within the microstructure, crucial for multiphase materials. |
This interactive table illustrates the types of data that can be generated from an EBSD analysis of a polycrystalline material. Specific data for LaIr₃ is not currently available.
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the characterization of fine-scale microstructural features and crystalline defects. youtube.com In the context of LaIr₃, TEM can be used to investigate the presence of dislocations, stacking faults, and other planar defects, which can influence its mechanical and electronic properties. researchgate.netd-nb.info High-resolution TEM (HRTEM) can even provide atomic-scale images of the crystal lattice and the core structure of defects. researchgate.net
While detailed TEM analyses specifically focused on LaIr₃ are scarce, studies on other intermetallic alloys demonstrate the power of this technique. tandfonline.comfrontiersin.orgresearchgate.net For instance, TEM has been used to identify different types of intermetallic phases, characterize their interfaces, and analyze the defects introduced during processing or deformation. nih.govresearchgate.net Such studies on LaIr₃ would be invaluable for understanding its deformation mechanisms and the nature of its superconducting state.
For materials with rhombohedral symmetry like LaIr₃, the analysis of grain boundaries involves understanding the specific geometric relationships between adjacent grains. researchgate.netresearchgate.net While there is a lack of specific experimental data on the grain boundary character and crystallite orientation distribution in LaIr₃, it is expected that these features would be highly dependent on the synthesis and processing conditions. A random distribution of orientations would be expected for a simple cast and annealed sample, while processing methods involving deformation could induce a strong texture. lbl.govnorthwestern.edu
Elucidation of Electronic Structure and Bonding in Lair3
Theoretical Frameworks for Electronic Structure Calculations
Theoretical calculations are indispensable for developing a microscopic understanding of the electronic properties of complex materials like LaIr3. These computational methods provide insights into the ground state, electronic band structure, and the nature of electronic states near the Fermi level.
Density Functional Theory (DFT) serves as a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. This approach is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. In practice, the Kohn-Sham equations are solved to find the ground-state electron density and energy of a fictitious system of non-interacting electrons that yields the same density as the real, interacting system.
For LaIr3, DFT calculations are crucial for determining its ground state properties, including its structural stability and electronic configuration. These calculations typically employ approximations for the exchange-correlation functional, such as the Generalized Gradient Approximation (GGA), to accurately model the interactions between electrons. Through these first-principles calculations, a foundational understanding of the compound's electronic behavior is established before considering more complex effects.
Electronic band structure calculations reveal the allowed energy levels for electrons within the periodic potential of the crystal lattice. The dispersion of these energy bands as a function of momentum (k-vector) in the Brillouin zone dictates the electronic and transport properties of the material. For LaIr3, which crystallizes in a rhombohedral structure (space group R-3m), band structure computations map out the energy bands that are crucial for understanding its metallic nature.
The Fermi surface, a key concept in condensed matter physics, represents the boundary in momentum space between occupied and unoccupied electron states at absolute zero temperature. Its shape and complexity are directly derived from the band structure where the energy equals the Fermi energy. Analysis of the Fermi surface of LaIr3 indicates a complex topology. Electronic band structure calculations show multiple bands crossing the Fermi level, leading to a multi-sheeted Fermi surface. This complexity is a direct consequence of the hybridization between the lanthanum and iridium orbitals and is significantly influenced by relativistic effects.
Table 1: Crystallographic and Electronic Structure Calculation Data for LaIr3
| Parameter | Value / Description |
|---|---|
| Crystal Structure | Rhombohedral |
| Space Group | R-3m (No. 166) |
| Calculation Method | Density Functional Theory (DFT) |
| Exchange-Correlation | Generalized Gradient Approximation (GGA) |
| Key Finding | Complex, multi-sheeted Fermi surface |
A central finding from electronic structure calculations is the decisive role of the iridium 5d orbitals in shaping the electronic properties of LaIr3. The density of states (DOS) analysis, which quantifies the number of available electronic states at each energy level, reveals that the states near the Fermi level (EF) are predominantly derived from the Ir 5d orbitals. In contrast, the contribution from lanthanum orbitals near EF is not significant.
This dominance of the Ir d-states is critical because the behavior of electrons at the Fermi level governs the material's conductivity, magnetic properties, and superconductivity. The partially filled d-bands of iridium provide the necessary charge carriers for metallic conduction. The significant presence of these heavy iridium d-electrons at the Fermi surface also implies that their interactions and properties, including strong relativistic effects, will be paramount in determining the physics of LaIr3.
Spin-Orbit Coupling Effects in Iridium Compounds
In compounds containing heavy elements like iridium (Z=77), the interaction between an electron's spin and its orbital motion around the nucleus, known as spin-orbit coupling (SOC), becomes a dominant energy scale. This relativistic effect is particularly pronounced in 5d transition metals and is essential for accurately describing their electronic structure.
In LaIr3, the strong atomic spin-orbit coupling of the iridium atoms profoundly modifies the electronic band structure. When SOC is included in the theoretical calculations, it lifts the degeneracy of certain electronic bands. This is evident when comparing the calculated band structure of LaIr3 with and without the inclusion of SOC. Without SOC, certain bands are seen to cross, but these crossings are turned into avoided crossings or gaps when SOC is taken into account.
This splitting of the energy bands is a direct manifestation of the strong coupling between the spin and orbital angular momentum of the Ir 5d electrons. The energy scale of this splitting is significant and fundamentally alters the electronic landscape near the Fermi level, impacting which states are available for conduction and other electronic phenomena. This effect is a common feature in iridium-based compounds, where the large atomic number leads to substantial relativistic corrections.
The inclusion of strong spin-orbit coupling has a dramatic impact on the topology of the electronic bands and the resulting complexity of the Fermi surface in LaIr3. The splitting of the electronic bands, as described above, reshapes the energy contours that define the Fermi surface.
Consequently, the Fermi surface of LaIr3 becomes significantly more complex and intricate than what would be predicted by calculations that neglect SOC. What might appear as simpler, larger sheets of the Fermi surface in a non-relativistic calculation are resolved into multiple, smaller, and more convoluted surfaces when SOC is included. This increased complexity of the Fermi surface has direct implications for the material's transport and superconducting properties, as it affects scattering processes and the pairing of electrons. The comparison between the electronic band structures of LaIr3 and its isostructural counterpart LaRh3, where SOC is weaker, highlights the crucial role of the heavy iridium element in generating this complex Fermi surface.
Table 2: Effect of Spin-Orbit Coupling (SOC) on LaIr3 Electronic Structure
| Feature | Without SOC | With SOC |
|---|---|---|
| Band Degeneracy | Higher degeneracy, band crossings present | Degeneracy lifted, band crossings become avoided crossings |
| Band Structure | Simpler | More complex, bands are split |
| Fermi Surface | Less complex | Significantly more complex and multi-sheeted |
| Governing Element | Iridium (5d orbitals) | Iridium (5d orbitals) |
Nature of Chemical Bonding in LaIr3
The chemical bonding in LaIr3 is complex, arising from the interplay of electrons from the lanthanum and iridium atoms. Theoretical and experimental studies are crucial to unravel the specific characteristics of these bonds, which ultimately govern the material's properties.
The structural integrity of LaIr3, like many intermetallic compounds, is derived from a combination of metallic and covalent bonding.
Covalent Bonding: Alongside the metallic interactions, covalent contributions are evident from the hybridization of electronic orbitals between lanthanum and iridium atoms. Specifically, the interaction between the La 5d and Ir 5d orbitals leads to the formation of bonding and anti-bonding states. The filling of the bonding states contributes to the cohesive energy of the compound. The degree of covalency can be quantitatively assessed using computational methods such as Crystal Orbital Hamilton Population (COHP) analysis, which partitions the band structure energy into bonding, non-bonding, and anti-bonding contributions.
A detailed analysis of the bonding characteristics in LaIr3 would require first-principles calculations to quantify the respective contributions of metallic and covalent interactions to the total cohesive energy. Such a study would provide precise information on the bond strengths and their nature.
The distribution of electrons within the LaIr3 crystal lattice provides a visual and quantitative picture of the chemical bonding.
Electron Density Distribution: The electron density, ρ(r), is a fundamental quantum mechanical observable that can be determined experimentally through high-resolution X-ray diffraction or calculated using density functional theory (DFT). A plot of the deformation electron density, which is the difference between the actual electron density in the crystal and the density of a superposition of spherical, non-interacting atoms, can reveal the accumulation or depletion of charge in the bonding regions. In LaIr3, an accumulation of electron density between the Ir-Ir and La-Ir atoms would be indicative of covalent interactions.
Charge Transfer: Due to the difference in electronegativity between lanthanum and iridium, a transfer of electronic charge is expected. Lanthanum, being more electropositive, is expected to donate electrons to the more electronegative iridium. The magnitude of this charge transfer can be quantified using various population analysis schemes, such as the Mulliken population analysis or the more sophisticated Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader charge analysis. These analyses provide effective atomic charges, offering insight into the ionic component of the bonding.
For LaIr3, a detailed computational study would be necessary to generate electron density difference plots and to calculate the net charge on each atom. The results of such a study are presented in the hypothetical data table below, which illustrates the kind of information that would be obtained.
| Atomic Species | Mulliken Net Charge (e) | Bader Net Charge (e) |
|---|---|---|
| La | +1.5 | +2.1 |
| Ir(1) | -0.5 | -0.7 |
| Ir(2) | -0.5 | -0.7 |
| Ir(3) | -0.5 | -0.7 |
Note: The data in this table is hypothetical and serves as an illustration of the expected results from a detailed computational analysis. No specific experimental or theoretical study providing this data for LaIr3 could be identified in the performed search.
Ligand Field Theory (LFT) is a theoretical framework that describes the bonding and electronic structure of coordination complexes. In the context of the solid-state structure of LaIr3, LFT can be adapted to analyze the local coordination environment of the iridium atoms. In the LaIr3 crystal structure, each iridium atom is coordinated by a specific number of lanthanum and other iridium atoms. These surrounding atoms create an electrostatic "ligand field" that affects the d-orbitals of the central iridium atom.
The application of LFT would involve considering the lanthanum and neighboring iridium atoms as ligands. The symmetry of this coordination environment would cause the degeneracy of the iridium 5d orbitals to be lifted, splitting them into different energy levels. The magnitude of this splitting and the resulting electronic configuration would influence the magnetic and spectroscopic properties of the compound.
A detailed LFT analysis for LaIr3 would require knowledge of the precise crystal structure and the application of quantum chemical calculations to determine the parameters of the ligand field splitting. This would provide a deeper understanding of the electronic states of iridium within the compound.
Spectroscopic Characterization Techniques for Lair3
X-ray Based Spectroscopies
X-ray based spectroscopic methods are powerful for probing the electronic and atomic structure of materials. By analyzing the absorption or emission of X-rays, detailed information about the elemental composition, oxidation states, and local coordination environment of atoms within a compound can be obtained.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a technique that measures the absorption of X-rays by a material as a function of energy. The resulting spectrum provides information on the electronic structure and the local geometric arrangement of atoms. XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, which is within approximately 50 eV of an absorption edge, provides detailed information about the local electronic structure and the oxidation state of the absorbing atom. researchgate.net The shape and energy position of the absorption edge are sensitive to the formal oxidation state and the coordination chemistry of the element being probed. researchgate.netamericanelements.com
For LaIr₃, XANES at the Iridium L-edges (L₂,₃) would be particularly insightful. Electronic band structure calculations have indicated that the Ir 5d electronic states are dominant near the Fermi level and that strong spin-orbit coupling effects are present. arxiv.org XAS measurements on various iridium compounds have shown that the intensity ratio of the "white-line" features at the Ir L₂ and L₃ edges can provide a quantitative measure of the spin-orbit coupling strength. aps.org Analysis of the Ir L₃-edge XANES can also reveal the oxidation state of iridium. researchgate.net For instance, in a study of various iridium oxides, the edge position, determined by the minimum in the second derivative of the spectrum, was shown to correlate with the iridium oxidation state. researchgate.net
While specific XANES data for LaIr₃ is not widely published, a hypothetical analysis would involve comparing the Ir L₃-edge position to that of reference materials like iridium metal (Ir⁰) and various iridium oxides (e.g., IrO₂, Ir₂O₃). This comparison would confirm the formal oxidation state of iridium in the LaIr₃ compound.
Table 1: Illustrative Ir L₃-edge XANES Positions for Iridium Reference Compounds (Note: This table is based on data for representative iridium compounds and is intended to illustrate the expected analysis for LaIr₃.)
| Compound | Assumed Iridium Oxidation State | Relative Edge Position (eV) |
|---|---|---|
| Ir (metal) | 0 | Reference (0) |
| IrO₂ | +4 | Higher Energy Shift |
| Na₂IrO₃ | +4 | Higher Energy Shift |
| Sr₂IrO₄ | +4 | Higher Energy Shift |
Data adapted from studies on various iridium compounds. aps.org
The EXAFS region extends from about 50 eV to over 1000 eV above the absorption edge. stanford.edu The oscillations in this region result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS spectrum can yield precise information about the local atomic environment of the absorbing atom, including coordination numbers, bond distances, and the degree of local disorder.
For LaIr₃, EXAFS analysis at both the La L₃-edge and the Ir L₃-edge would provide a detailed picture of the local structure. The analysis involves Fourier transforming the EXAFS signal to generate a radial distribution function, which shows peaks corresponding to shells of neighboring atoms at different distances from the central absorbing atom. By fitting these peaks using theoretical standards, structural parameters can be extracted.
While specific EXAFS data for LaIr₃ is not available, studies on other iridium compounds illustrate the type of information that can be obtained. For example, in a study of iridium oxide catalysts, EXAFS was used to determine the Ir-O and Ir-Ir coordination numbers and bond distances. researchgate.net A similar analysis for LaIr₃ would determine the La-Ir and Ir-Ir bond lengths and coordination numbers, which could then be compared with data from X-ray diffraction to refine the crystal structure model.
Table 2: Hypothetical EXAFS Fitting Parameters for LaIr₃ (Note: This table is illustrative, showing the type of data that would be generated from an EXAFS analysis of LaIr₃.)
| Absorbing Atom | Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
|---|---|---|---|---|
| Ir | Ir-Ir | - | - | - |
| Ir | Ir-La | - | - | - |
| La | La-Ir | - | - | - |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ornl.govacs.org In XPS, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy can be determined. This binding energy is unique to each element and its chemical environment.
An XPS analysis of LaIr₃ would provide a survey scan to identify the constituent elements (La, Ir) and any surface contaminants. High-resolution scans of the La 3d and Ir 4f core levels would offer detailed information on their chemical states. The La 3d spectrum typically shows complex features due to multiplet splitting. thermofisher.com For lanthanum compounds, the La 3d₅/₂ peak is often accompanied by satellite structures that are sensitive to the chemical bonding. xpsdatabase.netresearchgate.net Similarly, the Ir 4f spectrum consists of a doublet (Ir 4f₇/₂ and Ir 4f₅/₂) whose binding energies would confirm the metallic state of iridium in the intermetallic compound. ornl.gov
Table 3: Representative Binding Energies for Lanthanum and Iridium Compounds from XPS (Note: This table provides typical binding energy ranges for La and Ir in different chemical states to illustrate the expected results for LaIr₃.)
| Element | Core Level | Compound/State | Binding Energy (eV) |
|---|---|---|---|
| La | 3d₅/₂ | La₂O₃ | ~834 - 836 |
| La | 3d₅/₂ | La(OH)₃ | ~835 - 837 |
| Ir | 4f₇/₂ | Ir (metal) | ~60.8 |
| Ir | 4f₇/₂ | IrO₂ | ~61.9 |
Data compiled from various sources on lanthanum and iridium compounds. ornl.govxpsdatabase.netrsc.org
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Composition and Mapping
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wiley.comresearchgate.net It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). wiley.comnih.gov The electron beam of the microscope excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for the determination of the elemental composition. researchgate.net By scanning the electron beam across the sample, an elemental map can be generated, showing the spatial distribution of the constituent elements. researchgate.net
For LaIr₃, EDX analysis would be used to confirm the stoichiometry of the compound. A point analysis would provide the atomic percentages of lanthanum and iridium, verifying the 1:3 ratio. Elemental mapping would be crucial to assess the homogeneity of the sample, revealing the distribution of La and Ir and ensuring the absence of phase segregation or significant impurities. wiley.comresearchgate.net
Electron Microscopy Techniques
Electron microscopy techniques use a beam of accelerated electrons as a source of illumination. mdpi.comresearchgate.net Because the wavelength of an electron can be up to 100,000 times shorter than that of visible light photons, electron microscopes have a higher resolving power than light microscopes and can reveal the structure of smaller objects. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two of the most common forms.
For an intermetallic alloy like LaIr₃, SEM would be used to study the surface morphology and microstructure of the synthesized material. cam.ac.ukresearchgate.net It can reveal information about grain size, shape, and distribution, as well as the presence of any secondary phases or defects. When combined with EDX, as mentioned previously, SEM provides comprehensive compositional and morphological characterization.
TEM offers even higher magnification and resolution, allowing for the investigation of the crystal structure at the nanoscale. mdpi.comresearchgate.net With TEM, it is possible to observe lattice fringes, identify crystallographic orientations, and characterize defects such as dislocations and grain boundaries. Selected Area Electron Diffraction (SAED) patterns obtained in a TEM can be used to confirm the crystal structure of LaIr₃, which is known to be a rhombohedral PuNi₃-type structure. researchgate.net
Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of solid materials at high magnification. carleton.edusecat.net It operates by scanning a focused beam of high-energy electrons over a specimen's surface. The interaction of these electrons with the sample generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays, which are collected by detectors to form an image. carleton.edunanoscience.com Secondary electrons are primarily used to reveal surface morphology with high resolution, while backscattered electrons, whose intensity is dependent on the atomic number (Z) of the elements in the sample, provide contrast to distinguish between different phases or compositional domains. carleton.edu
For the intermetallic compound LaIr3, SEM analysis is crucial for characterizing its microstructure, which includes assessing grain size, grain distribution, and phase homogeneity. jresm.orgresearchgate.net Examination of a polished and etched LaIr3 sample would reveal the grain boundaries, allowing for the determination of the average grain size and morphology. The presence of any secondary phases, precipitates, or impurities within the grain structure or at the grain boundaries can be identified. For instance, backscattered electron imaging would be particularly effective in highlighting any regions with compositional variations, as the heavier iridium atoms (Z=77) would appear brighter than the lighter lanthanum atoms (Z=57). Furthermore, SEM can be used to identify microstructural defects such as pores, microcracks, or casting imperfections that could influence the material's physical properties. imrtest.com
| Parameter | Technique/Signal | Expected Information for LaIr3 |
|---|---|---|
| Surface Topography | Secondary Electron Imaging (SEI) | Visualization of surface features, roughness, and defects. |
| Microstructure | SEI on etched sample | Reveals grain size, shape, and arrangement. |
| Phase Distribution | Backscattered Electron Imaging (BSE) | Distinguishes between LaIr3 phase and any potential secondary phases (e.g., other La-Ir compounds, unreacted elements) based on atomic number contrast. |
| Elemental Composition | Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Qualitative and quantitative analysis of elemental composition across the sample, confirming the 1:3 La to Ir ratio and identifying elemental segregation or contaminants. carleton.edu |
| Crystallographic Information | Electron Backscatter Diffraction (EBSD) | Provides data on crystal orientation, grain boundary character, and texture of the polycrystalline LaIr3 sample. carleton.edu |
High-Angle Annular Dark-Field Scanning TEM (HAADF-STEM) for Atomic-Resolution Imaging
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a premier technique for imaging materials at the atomic scale. nih.govnih.gov In this method, a finely focused electron beam is scanned across a very thin sample, and electrons that are scattered at high angles are collected by an annular detector. mdpi.com The intensity of the collected signal is strongly dependent on the atomic number (Z) of the atoms in the sample, approximately proportional to Z^1.7. This "Z-contrast" imaging allows for the direct visualization of the positions of individual atomic columns, with heavier elements appearing brighter than lighter ones. researchgate.net
HAADF-STEM is exceptionally well-suited for the structural analysis of intermetallic compounds like LaIr3. Given the significant difference in atomic number between iridium (Z=77) and lanthanum (Z=57), the Z-contrast mechanism would produce clear, interpretable images of the LaIr3 crystal lattice. LaIr3 is known to crystallize in the cubic L12 structure (AuCu3 type), where the lanthanum atoms occupy the corners of the cube and the iridium atoms are at the face centers. By orienting a thin LaIr3 crystal along a specific crystallographic direction (e.g., researchgate.net or researchgate.net), HAADF-STEM can provide a direct, real-space image of this atomic arrangement. researchgate.net The brighter spots would correspond to the iridium atomic columns, and the dimmer spots to the lanthanum columns, confirming the L12 structure. This technique can also reveal atomic-scale defects such as vacancies, antisite defects (where a La atom occupies an Ir site or vice versa), dislocations, and the precise structure of grain boundaries or interfaces. researchgate.net
| Feature | Expected Observation | Significance |
|---|---|---|
| Crystal Structure Imaging | Along the researchgate.net zone axis, a square array of dimmer spots (La) with brighter spots (Ir) at the corners and center of the squares. | Direct confirmation of the L12 (AuCu3-type) crystal structure. researchgate.net |
| Z-Contrast | Atomic columns of Iridium (Z=77) will appear significantly brighter than columns of Lanthanum (Z=57). nih.gov | Allows for unambiguous identification and mapping of the different elemental columns. |
| Point Defects | Variations in column intensity or vacant sites in the atomic lattice. | Identification of vacancies, impurities, or antisite defects. |
| Dislocations and Planar Faults | Disruptions in the periodic arrangement of atomic columns. | Characterization of extended defects that influence mechanical and electronic properties. |
| Interfaces/Grain Boundaries | Detailed atomic arrangement at the boundary between two grains or phases. | Understanding the nature of interfaces and their impact on material cohesion. |
Vibrational and Resonance Spectroscopies
Raman Spectroscopy for Phonon Modes and Structural Fingerprinting
Raman spectroscopy is a non-destructive light scattering technique that probes the vibrational modes (phonons) of a material. carleton.edu When monochromatic light interacts with a sample, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), having lost or gained energy corresponding to the vibrational energy levels of the material. The resulting Raman spectrum provides a fingerprint of the material's structure and chemical bonding.
For a perfect, crystalline intermetallic compound like LaIr3 with the L12 structure (space group Pm-3m), first-order Raman scattering is theoretically forbidden by the rules of lattice symmetry. The high symmetry of the crystal means that none of the optical phonon modes at the Brillouin zone center are Raman active. Therefore, an ideal, defect-free single crystal of LaIr3 is expected to show no sharp first-order Raman peaks.
However, Raman spectroscopy remains a valuable tool for characterizing real-world LaIr3 samples. libretexts.org Any deviation from the perfect crystal structure, such as the presence of disorder, defects, impurities, or surface oxidation, can break the local symmetry and relax the selection rules, leading to the appearance of Raman peaks. Thus, the technique is highly sensitive to the quality of the crystal. For example, broad bands might appear that correspond to the phonon density of states if there is significant structural disorder. Furthermore, if the surface of LaIr3 oxidizes upon exposure to air, characteristic peaks for lanthanum oxides (e.g., La2O3) or iridium oxides would become visible, allowing for the detection of surface contamination or degradation.
| Observation | Interpretation | Relevance |
|---|---|---|
| No significant peaks | Indicates a high-quality, ordered crystalline structure consistent with theoretical predictions for the L12 space group. | Confirmation of sample purity and crystallinity. |
| Broad, weak bands | Presence of structural disorder, amorphous phases, or nano-crystallinity, which activates otherwise silent phonon modes. | Assessment of crystalline quality and degree of structural order. |
| Sharp, distinct peaks | Presence of impurity phases (e.g., other La-Ir compounds) or surface species (e.g., oxides, adsorbed molecules) with Raman-active modes. libretexts.org | Detection of contamination and chemical stability analysis. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Bonding
Fourier-Transform Infrared (FTIR) spectroscopy is an absorption-based technique that measures the interaction of infrared radiation with a material. libretexts.org When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. libretexts.org This makes FTIR an excellent tool for identifying the types of chemical bonds present in a sample. libretexts.orgresearchgate.net
For bulk metallic alloys and intermetallic compounds like LaIr3, FTIR is generally not a primary characterization method. The continuous nature of the metallic bonding and the free electrons in the lattice result in very broad, non-specific absorption or high reflectivity across the mid-infrared range, with no sharp peaks corresponding to discrete bond vibrations.
The primary utility of FTIR spectroscopy for LaIr3 lies in its sensitivity to surface chemistry. acs.org If the surface of the compound interacts with the environment, for instance through oxidation in air or reaction with moisture, thin layers of oxides or hydroxides may form. These non-metallic surface layers contain distinct chemical bonds, such as La-O, Ir-O, and O-H, which have characteristic vibrational frequencies in the infrared spectrum. By using surface-sensitive FTIR techniques like Attenuated Total Reflectance (ATR), one can detect the presence of these species. This application is crucial for studying the chemical stability, corrosion, and catalytic activity of LaIr3, where surface condition is paramount.
| Observed Wavenumber Range (cm⁻¹) | Potential Bond Vibration | Interpretation |
|---|---|---|
| ~3000-3600 (broad) | O-H stretching | Presence of adsorbed water or surface hydroxide (B78521) groups (e.g., La(OH)₃). upc.edu |
| ~1600-1650 | H-O-H bending | Presence of molecular water on the surface. upc.edu |
| ~400-800 | Metal-Oxygen (M-O) stretching | Formation of surface oxides, such as La-O or Ir-O bonds. libretexts.org |
| No significant peaks | Clean, non-oxidized surface | Indicates a chemically pristine sample surface. |
UV-Visible Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible portions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy states. nih.gov In molecules, this often involves transitions between discrete molecular orbitals (e.g., HOMO to LUMO). libretexts.org
In solid-state materials like the intermetallic compound LaIr3, the electronic structure is described by continuous energy bands rather than discrete orbitals. The absorption of UV-Vis radiation promotes electrons from occupied states below the Fermi level to unoccupied states above the Fermi level (interband transitions). nih.govresearchgate.net Because there is a continuum of possible initial and final states, metallic materials typically exhibit broad and relatively featureless absorption across the entire UV-Vis range.
Therefore, a UV-Vis spectrum of LaIr3 is not expected to show sharp, well-defined peaks like those seen in molecules with chromophores. Instead, it would present as a broad absorption profile. The shape of this profile is determined by the joint density of states (JDOS), which represents the combined number of available occupied and unoccupied states that can participate in a transition at a given photon energy. While subtle changes in the slope or broad features in the spectrum can be correlated with theoretical calculations of the electronic band structure, UV-Vis spectroscopy is generally less informative for detailed structural analysis of metallic alloys compared to other techniques. It can, however, be useful in specific applications like studying the optical properties of thin films or nanoparticles.
| Spectral Feature | Physical Origin | Information Provided |
|---|---|---|
| Broad, continuous absorption | Numerous possible interband electronic transitions in a metallic solid. | Confirms the metallic nature of the material. |
| Subtle features or changes in slope | Correlates with the joint density of states (JDOS), reflecting peaks in the density of available electronic states for transitions. | Can be compared with theoretical band structure calculations to validate electronic models. wikipedia.org |
| Plasmon resonance (in nanoparticles) | Collective oscillation of conduction electrons in metallic nanoparticles. | If LaIr3 is synthesized as nanoparticles, a surface plasmon resonance peak may be observed, with its position depending on particle size and shape. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic environment around atomic nuclei. nih.gov It is highly sensitive to the details of chemical bonding, symmetry, and electronic structure. huji.ac.il For the study of lanthanum-containing materials, ¹³⁹La NMR is particularly valuable. The ¹³⁹La nucleus has a nuclear spin of I = 7/2 and is NMR active, making it a sensitive probe of its local environment. researchgate.net
In the case of LaIr3, which has the highly symmetric cubic L12 structure, the lanthanum atoms occupy sites of cubic (Oh) point symmetry. In a perfect crystal, this high symmetry has a distinct consequence for the ¹³⁹La NMR spectrum. The electric field gradient (EFG) at the nucleus should be zero. Since the interaction between the nuclear quadrupole moment and the EFG is a primary source of line broadening for quadrupolar nuclei like ¹³⁹La, the absence of an EFG in the ideal LaIr3 structure should result in a relatively narrow and symmetric NMR signal. nih.gov
Any deviation from this perfect cubic symmetry, whether due to static disorder, lattice defects, strain, or the presence of impurities, will create a non-zero EFG at the La site. This would lead to a significant broadening of the NMR line and the appearance of a characteristic powder pattern shape. The magnitude of this broadening is related to the quadrupolar coupling constant (QCC), which is directly proportional to the EFG. Therefore, ¹³⁹La NMR serves as an exceptionally precise tool to quantify the degree of crystalline order and local symmetry in LaIr3 samples. The isotropic chemical shift of the ¹³⁹La signal also provides information about the local electronic environment and bonding. nih.gov
| Parameter | Expected Value for Ideal L12 Structure | Expected Value for Disordered/Defective Structure | Significance |
|---|---|---|---|
| Isotropic Chemical Shift (δiso) | A specific, single value characteristic of the La electronic environment in the LaIr3 lattice. | A distribution of chemical shifts, leading to line broadening. | Probes the local electronic structure and coordination. |
| Quadrupolar Coupling Constant (QCC) | 0 MHz (or very close to 0) | > 0 MHz | Directly measures the deviation from perfect cubic symmetry at the La site. nih.gov A larger QCC indicates greater disorder. |
| Asymmetry Parameter (ηQ) | 0 | ≥ 0 | Describes the deviation of the electric field gradient from axial symmetry. |
| Linewidth | Relatively narrow and symmetric. | Broad and asymmetric (characteristic powder pattern). | Provides a qualitative measure of the sample's crystallinity and homogeneity. researchgate.net |
Magnetization Measurements for Electronic Behavior Investigation
Magnetization measurements are a critical tool for probing the electronic and magnetic properties of intermetallic compounds. In the case of Iridium-lanthanum (3/1) (LaIr3), these measurements have been instrumental in characterizing its superconducting state and understanding its behavior in the presence of an external magnetic field.
Studies on LaIr3 have revealed that it is a bulk type-II superconductor. arxiv.orgresearchgate.netresearchgate.net The transition to the superconducting state occurs at a critical temperature (TC) reported to be between 2.5 K and 3.3 K. arxiv.orgresearchgate.net In its normal state, above the superconducting transition temperature, LaIr3 is described as non-magnetic, with a total magnetization of 0.00 µB/f.u. materialsproject.org This is consistent with the nature of lanthanum, which is only weakly paramagnetic. wikipedia.org
Zero-field-cooled (ZFC) and field-cooled (FC) susceptibility measurements clearly demonstrate the onset of superconductivity. researchgate.net The ZFC curve shows a strong diamagnetic signal below TC, characteristic of the Meissner effect, where the material expels the magnetic field from its interior. The FC curve, on the other hand, shows a smaller diamagnetic response, which is typical for a type-II superconductor where magnetic flux can penetrate the material in the form of quantized vortices. researchgate.net
Isothermal magnetization versus applied magnetic field (M-H) curves further confirm the type-II nature of superconductivity in LaIr3. researchgate.net These measurements allow for the determination of the upper critical field (μ₀Hc2), which is the magnetic field strength above which superconductivity is suppressed. For LaIr3, the upper critical field at zero temperature, μ₀Hc2(0), has been determined to be 3.84 T. arxiv.org
The electronic behavior of LaIr3 is significantly influenced by the d-bands of iridium, which dominate near the Fermi level. researchgate.netarxiv.org While lanthanum itself does not possess 4f electrons, the strong spin-orbit coupling associated with the heavy element iridium plays a crucial role in the electronic band structure. researchgate.netarxiv.orgresearchgate.net Muon-spin rotation/relaxation (μSR) measurements have also been employed to investigate the superconducting state, indicating a fully gapped s-wave superconductivity and that time-reversal symmetry is preserved. arxiv.org
The key parameters for LaIr3 derived from magnetization and related measurements are summarized in the table below.
| Property | Value | Reference |
| Superconducting Transition Temperature (TC) | 2.5 K | arxiv.orgresearchgate.netresearchgate.net |
| Superconducting Transition Temperature (TC) | 3.3 K | researchgate.net |
| Upper Critical Field at 0 K (μ₀Hc2(0)) | 3.84 T | arxiv.org |
| Superconducting State | Bulk Type-II | arxiv.orgresearchgate.net |
| Normal State Magnetism | Non-magnetic | materialsproject.org |
| Superconducting Gap Symmetry | s-wave | arxiv.org |
| Time-Reversal Symmetry | Preserved in superconducting state | arxiv.org |
Theoretical and Computational Investigations of Lair3
Ab Initio and First-Principles Calculations
Ab initio and first-principles calculations, which are based on the fundamental laws of quantum mechanics, serve as powerful tools for predicting the intrinsic properties of materials without relying on empirical parameters. aps.orgyoutube.com These methods have been instrumental in elucidating the electronic structure and energetic stability of LaIr₃.
Prediction and Validation of Electronic Structure and Energetics
First-principles calculations, primarily within the framework of Density Functional Theory (DFT), have been employed to determine the electronic band structure and density of states (DOS) of LaIr₃. These calculations reveal the nature of the chemical bonding and the distribution of electronic states near the Fermi level, which are essential for understanding the material's electrical and magnetic properties. aps.orguic.edu
The energetics of LaIr₃, including its cohesive energy and formation enthalpy, can be calculated to assess its thermodynamic stability relative to its constituent elements or other competing phases. researchgate.netresearchgate.net By comparing the total energies of different crystallographic structures, the most stable ground-state configuration can be predicted. For instance, calculations can determine whether the AuCu₃-type crystal structure is indeed the most energetically favorable for LaIr₃.
Table 1: Illustrative First-Principles Calculation Results for a Representative Intermetallic Compound
| Property | Calculated Value | Method |
|---|---|---|
| Lattice Parameter (Å) | 4.15 | DFT-GGA |
| Bulk Modulus (GPa) | 180 | DFT-GGA |
| Formation Enthalpy (eV/atom) | -0.52 | DFT-GGA |
| Density of States at Fermi Level (states/eV/f.u.) | 2.3 | DFT-GGA |
Phonon Dispersion Relation Calculations and Electron-Phonon Coupling Parameters
The vibrational properties of the LaIr₃ crystal lattice are described by its phonon dispersion relations. These can be calculated from first principles using methods like Density Functional Perturbation Theory (DFPT). aps.orgyoutube.com The phonon dispersion curves reveal the allowed vibrational modes and their frequencies throughout the Brillouin zone. The absence of imaginary phonon frequencies in the calculations confirms the dynamical stability of the predicted crystal structure. arxiv.org
Furthermore, these calculations allow for the determination of the electron-phonon coupling (EPC) strength. The EPC is a crucial parameter for understanding phenomena such as conventional superconductivity, where the interaction between electrons and lattice vibrations (phonons) leads to the formation of Cooper pairs. nih.govresearchgate.net The Eliashberg spectral function, α²F(ω), which can be derived from these calculations, provides detailed information about the energy dependence of the EPC. For a related compound, La₃In, calculations have shown that acoustic modes of vibration are the primary mediators of the electron-phonon interaction. nih.gov
Table 2: Calculated Electron-Phonon Coupling Parameters for a Superconducting Intermetallic
This table provides example data for a representative superconducting material, illustrating the types of parameters that can be obtained from electron-phonon coupling calculations.
| Parameter | Value |
|---|---|
| Total Electron-Phonon Coupling Constant (λ) | 0.85 |
| Logarithmic Average Phonon Frequency, ωlog (K) | 150 |
| Superconducting Transition Temperature, Tc (K) | 7.5 |
Molecular Dynamics Simulations
While ab initio methods are excellent for ground-state properties, molecular dynamics (MD) simulations provide a means to study the dynamic behavior of atoms in a material over time, offering insights into temperature-dependent phenomena. rsc.orgnih.gov
Investigation of Dynamic Processes and Structural Transformations
MD simulations can be used to investigate dynamic processes such as phase transitions and the evolution of the crystal structure at finite temperatures. nih.gov By simulating the system at various temperatures, one can observe potential structural transformations and determine the transition temperatures. Although specific MD studies on LaIr₃ are not widely available, this technique could be applied to explore its high-temperature stability and any potential polymorphic transitions.
Modeling of Atomic Diffusion and Lattice Dynamics
Atomic diffusion is a key process in the formation and high-temperature performance of intermetallic compounds. MD simulations can model the movement of atoms within the LaIr₃ lattice, providing insights into diffusion mechanisms and calculating diffusion coefficients. This is crucial for understanding processes like creep and degradation at elevated temperatures. Similarly, MD can be used to study lattice dynamics beyond the harmonic approximation provided by phonon calculations, capturing anharmonic effects that are important at high temperatures.
Thermodynamic Modeling and Phase Diagram Prediction
Thermodynamic modeling, often coupled with first-principles calculations, is a powerful approach for predicting the phase stability and phase diagrams of multicomponent systems. polymtl.canist.govusp.br
The CALPHAD (Calculation of Phase Diagrams) method is a prominent example of such an approach. nist.gov By combining experimental thermodynamic data with results from first-principles calculations, a self-consistent thermodynamic database can be developed. This database can then be used to calculate phase diagrams for binary, ternary, and higher-order systems. polymtl.ca
For the La-Ir system, a comprehensive thermodynamic model would allow for the prediction of the entire phase diagram, including the stability range of the LaIr₃ phase and its equilibrium relationships with other phases in the system. While detailed thermodynamic modeling specific to the La-Ir system is not extensively documented in publicly available literature, the methodology holds great promise for materials design and the optimization of synthesis and processing parameters for LaIr₃ and related alloys.
Computational Assessment of Phase Stability and Formation Energies
The thermodynamic stability of an intermetallic compound determines its likelihood of formation and its resistance to decomposition into other phases or its constituent elements. aps.orgstackexchange.com This stability is quantified by the formation energy (or enthalpy of formation), which is the energy released or absorbed when a compound is formed from its pure elements in their standard states. stackexchange.com A negative formation energy indicates that the compound is stable relative to its constituent elements. stackexchange.com
First-principles calculations, rooted in DFT, are a primary tool for computing the total energies of crystalline solids and, subsequently, their formation energies. arxiv.orgstackexchange.com The formation energy (ΔE_f) of a binary compound like LaIr₃ is calculated using the formula:
ΔE_f = E_total(LaIr₃) - [E(La) + 3 * E(Ir)]
Where E_total(LaIr₃) is the calculated total energy of the LaIr₃ compound, and E(La) and E(Ir) are the total energies of the constituent elements in their stable bulk phases. stackexchange.com
Table 1: Illustrative First-Principles Calculated Formation Enthalpies for Various Intermetallic Compounds.
| Compound | Crystal Structure | Calculated Formation Enthalpy (kJ/mol) | Computational Method | Reference |
|---|---|---|---|---|
| NdAlO₃ | Perovskite | -41.1 | DFT | psu.edu |
| Nd₄Al₂O₉ | - | -104.5 | DFT | psu.edu |
| Ti₃SiC₂ | Hexagonal | - | DFT-GGA | stackexchange.com |
| Ti₃AlC₂ | Hexagonal | - | DFT-GGA | stackexchange.com |
Prediction of Equilibrium and Metastable Phases under Varying Conditions
Computational methods are not only used to assess the stability of known phases but also to predict the existence of new equilibrium or metastable phases under various conditions of temperature and pressure. researchgate.netiastate.edu By calculating the free energies of various possible crystal structures across the entire La-Ir composition range, a theoretical phase diagram can be constructed. iastate.edumatcalc.at This complements experimental phase diagram determination, which can be a complex and time-consuming process. libretexts.orgyoutube.com
Studies of the broader Lanthanum-Iridium (Ln-Ir) systems have revealed the existence of several intermediate phases. iaea.org For the La-Ir system specifically, phases with the Th₇Fe₃-type structure have been identified. iaea.org The behavior of iridium in these alloys is complex; it resembles ruthenium in lanthanum-rich alloys while showing more similarity to rhodium in alloys with higher iridium concentrations. iaea.org
Beyond stable, equilibrium phases, computational and experimental work has identified metastable forms of lanthanum-iridium. researchgate.netnih.gov For instance, an amorphous La-Ir solid solution has been synthesized, representing a non-equilibrium state of matter. rsc.org The formation of such metastable phases is often dependent on specific synthesis conditions that kinetically trap the atoms in a higher-energy configuration. researchgate.netnih.gov Theoretical methods can help predict the energy landscape of these metastable states, offering insights into the conditions under which they might be formed and their potential properties. researchgate.netiastate.edu For example, applying pressure can alter the relative stability of different crystal structures, potentially leading to pressure-induced phase transitions. wikipedia.org
Table 2: Known and Predicted Structural Phases in the Lanthanum-Iridium System.
| Compound/Phase | Stoichiometry | Crystal Structure Type | Space Group | Status | Reference |
|---|---|---|---|---|---|
| LaIr₃ | 1:3 | PuNi₃ | R-3m | Equilibrium | researchgate.net |
| (La,Ce)₇Ir₃ | 7:3 | Th₇Fe₃ | - | Equilibrium | iaea.org |
| Amorphous La-Ir | Variable | Amorphous | - | Metastable | rsc.org |
Advanced Computational Methodologies
The complexity of intermetallic compounds, especially those involving f-electron elements like lanthanum, often requires more sophisticated computational techniques to achieve high accuracy and predictive power.
Machine Learning and Graph Neural Networks for Intermetallic Property Prediction
In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the discovery and characterization of new materials. arxiv.orgarxiv.orgijraset.com By training models on large datasets of known materials, ML can predict properties of new, unstudied compounds with remarkable speed. arxiv.orgyoutube.com For intermetallics, ML models can predict key properties like formation enthalpy, stability, and mechanical properties. arxiv.orgijraset.com These models typically use a set of features, or descriptors, derived from the elemental properties of the constituent atoms. arxiv.org
Graph neural networks (GNNs) are a particularly promising class of ML models for materials science. chemrxiv.orgosti.govarxiv.org GNNs represent molecules and crystals as graphs, where atoms are nodes and bonds are edges. chemrxiv.orgarxiv.org This approach allows the model to learn relationships between the atomic arrangement and the material's properties directly, without the need for manually engineered descriptors. chemrxiv.orgosti.gov While specific GNN models for LaIr₃ have not been detailed in the search results, the methodology is broadly applicable. arxiv.orgarxiv.org GNNs have been successfully used to predict the stability and properties of complex systems like high-entropy alloys and other intermetallics. arxiv.orgresearchgate.net
Table 3: Common Elemental Descriptors for Machine Learning-Based Property Prediction of Intermetallics.
Note: This table lists features commonly used to train machine learning models for predicting intermetallic properties.
| Descriptor Category | Example Descriptors |
|---|---|
| Atomic Size | Atomic radius, Molar volume |
| Electrochemical | Electronegativity, Work function |
| Cohesive Energy | Enthalpy of fusion, Enthalpy of vaporization |
| Electronic | Number of valence electrons (s, p, d, f) |
| Thermal | Melting point, Boiling point, Thermal conductivity |
Source: Adapted from general knowledge in machine learning for materials science. arxiv.orgijraset.com
Quantum Chemical Calculations for Electronic State Refinement
While standard DFT is a powerful tool, more advanced quantum chemical methods are sometimes needed for a highly accurate description of the electronic states, particularly for systems with strong electron correlation or significant spin-orbit coupling, both of which are relevant for LaIr₃. materialsmodeling.orgmaterialsmodeling.org Quantum chemistry provides a hierarchy of methods that can systematically improve upon the approximations made in standard DFT. aps.orgmdpi.comarxiv.org
For LaIr₃, first-principles calculations have been used to determine its electronic band structure and density of states (DOS). researchgate.net These calculations reveal that the electronic states near the Fermi level are dominated by the 5d orbitals of iridium, with negligible contribution from lanthanum's orbitals. researchgate.net This finding is critical for understanding the compound's properties, including its superconductivity. researchgate.net
A significant feature of the electronic structure of heavy elements like iridium is spin-orbit coupling (SOC), a relativistic effect that can split the energy bands. researchgate.net Calculations for LaIr₃ performed both with and without SOC show its substantial impact on the band structure. researchgate.net For even greater accuracy, especially for lanthanide-containing materials, methods beyond standard DFT, such as DFT+U or the quasiparticle self-consistent GW (QPscGW) approximation, can be employed to better treat the localized f-electrons and refine the calculated band gap and level ordering of electronic states. materialsmodeling.orgmaterialsmodeling.org
Table 4: Summary of Calculated Electronic Properties for LaIr₃.
| Property | Finding | Significance | Reference |
|---|---|---|---|
| Dominant Electronic States at Fermi Level | Ir 5d-states | Crucial for superconductivity and other electronic properties. | researchgate.net |
| Effect of Spin-Orbit Coupling (SOC) | Significant splitting and modification of electronic bands. | Essential for an accurate description of the electronic structure. | researchgate.net |
| Calculated Superconducting Transition Temperature (Tc) | 4.91 K | Provides theoretical validation of observed superconductivity. | researchgate.net |
| Bonding Nature | Metallic with some covalent character. | Influences mechanical and electronic properties. | researchgate.net |
Advanced Methodologies in Intermetallic Research Pertaining to Lair3
In Situ and Operando Characterization Techniques for Dynamic Processes
In situ and operando characterization techniques are indispensable for gaining direct insights into the physicochemical processes that govern the performance of functional materials like LaIr3. aip.org These methods allow for the real-time monitoring of materials under realistic operating conditions, capturing dynamic changes in structure, composition, and electronic states that are often missed by conventional ex situ analysis. aip.orgrsc.org While ex situ measurements require the disassembly of an experimental setup, which can lead to sample contamination or alteration, in situ techniques probe the material within its working environment. rsc.org Operando analysis, a specific form of in situ characterization, goes a step further by simultaneously measuring the material's properties while also quantifying its performance in a device. helmholtz-berlin.de
The application of these methodologies is crucial for understanding:
Synthesis and Phase Formation: Tracking the crystallographic evolution of LaIr3 during its synthesis from lanthanum and iridium precursors. This could involve high-temperature X-ray diffraction (HT-XRD) to observe phase transitions as they occur.
Dynamic Behavior: Observing the response of the LaIr3 crystal lattice to external stimuli such as temperature, pressure, or electromagnetic fields. aip.org This is particularly relevant for studying phenomena like superconductivity, where understanding structural dynamics near the transition temperature is key.
Degradation Mechanisms: For potential applications, such as in catalysis or electronic devices, operando spectroscopy could monitor changes in the chemical state and structure of LaIr3 during operation, revealing pathways of degradation or failure. helmholtz-berlin.denih.gov
The primary challenge and focus of these techniques are to develop analytical instruments that can function under extreme conditions—such as high temperatures or controlled chemical environments—while maintaining their probing capabilities. aip.org
Multimodal Characterization Approaches for Correlated Information
Multimodal characterization involves the use of two or more analytical techniques to probe the same sample, creating a composite and complementary view of its properties. frontiersin.org This approach allows researchers to correlate different aspects, such as structure, chemical composition, and function, to gain a holistic understanding that is unattainable with any single modality. frontiersin.org By integrating data from various sources, a more comprehensive picture of the material's behavior across different scales and dimensions can be constructed. frontiersin.orgresearchgate.net
For a complex intermetallic like LaIr3, a multimodal approach could involve:
Structural and Chemical Correlation: Combining scanning electron microscopy (SEM) for morphological information with energy-dispersive X-ray spectroscopy (EDX) for elemental mapping. This would ensure that observed microstructures correspond to the correct La-Ir stoichiometry.
Electronic and Crystallographic Synergy: Correlating data from X-ray photoelectron spectroscopy (XPS), which provides information on surface chemistry and electronic states, with X-ray diffraction (XRD) data that details the bulk crystal structure. This can reveal how surface properties relate to the underlying atomic arrangement.
Linking Bulk and Local Properties: Using a combination of bulk measurement techniques, like magnetometry, with local probes, such as scanning tunneling microscopy (STM), to understand how macroscopic properties like superconductivity emerge from nanoscale electronic structures.
The key to successful multimodal characterization lies in the precise geometric and data correspondence between the different techniques, a process often facilitated by advanced image registration and data fusion software. frontiersin.org
Integration of Experimental and Theoretical Data for Comprehensive Understanding
A powerful modern approach in materials science is the tight integration of experimental characterization with theoretical modeling. In the study of LaIr3, this synergy has been pivotal for validating experimental findings and predicting new properties. researchgate.net Theoretical calculations, often based on Density Functional Theory (DFT), provide a quantum-mechanical description of the material, allowing for the computation of electronic band structures, density of states (DOS), and physical properties from first principles.
Experimental work on LaIr3, including powder X-ray diffraction (PXRD) and resistivity measurements, has established it as a bulk type-II superconductor. researchgate.net Theoretical studies complement these findings by calculating and explaining the origins of its structural, electronic, and superconducting properties. researchgate.net For instance, the superconducting transition temperature (Tc) has been both measured experimentally and estimated through theoretical calculations, showing a reasonable correspondence that validates the underlying theoretical models. researchgate.net
The table below presents a comparison of key properties of LaIr3 derived from both experimental measurements and theoretical calculations, illustrating the synergy between these approaches.
| Property | Experimental Value | Theoretical/Calculated Value | Source(s) |
| Crystal Structure | Rhombohedral | Rhombohedral | researchgate.net |
| Space Group | R-3m | R-3m | researchgate.net |
| Superconducting Transition Temperature (Tc) | 2.5 K - 3.3 K | 4.91 K | researchgate.net |
This integrated approach provides a more robust understanding than either method could achieve alone. Experiments anchor theoretical models in reality, while theory offers a predictive framework and a deeper explanation for observed phenomena.
Micro- and Nanoscale Investigation Techniques for Localized Phenomena
While bulk characterization methods provide average properties of a material, an understanding of localized phenomena requires investigation at the micro- and nanoscale. Techniques such as scanning probe microscopy (SPM) and its variants are essential for probing the properties of LaIr3 with high spatial resolution. jos.ac.cn These methods can reveal information about:
Crystal Defects and Grain Boundaries: Atomic force microscopy (AFM) can be used to image the surface topography of LaIr3 samples, identifying grain boundaries, dislocations, and other structural defects that can significantly influence its mechanical and electronic properties.
Local Electronic Properties: Scanning tunneling microscopy (STM) and spectroscopy (STS) can map the local density of electronic states (LDOS) on the surface of LaIr3. This is particularly powerful for studying the superconducting gap at the nanoscale and understanding how it is affected by impurities or defects.
Interfacial Phenomena: In devices incorporating LaIr3, techniques like Kelvin probe force microscopy (KPFM) can measure local variations in work function and surface potential at interfaces with other materials, which is critical for understanding charge transfer and electronic behavior in heterostructures. jos.ac.cn
By providing direct, real-space information at the atomic or nanoscale, these techniques offer unprecedented insight into the structure-property relationships in intermetallic compounds, linking macroscopic behavior to its microscopic origins. jos.ac.cn
Future Research Trajectories and Open Questions for Iridium Lanthanum 3/1
Exploration of Novel Synthesis Pathways for Tailored Microstructures and Architectures
Current synthesis of polycrystalline LaIr3 predominantly relies on conventional arc-melting of high-purity lanthanum and iridium. technologynetworks.com While effective for producing bulk samples for initial characterization, future research should explore advanced synthesis techniques to control and tailor the microstructure and architecture of LaIr3. Methods such as thin-film deposition, chemical vapor transport, and flux growth could yield single crystals or materials with specific grain orientations and sizes. iaea.org
The ability to produce high-quality single crystals is paramount for anisotropic property measurements, which are crucial for a comprehensive understanding of its electronic and magnetic behavior. Furthermore, techniques like laser powder bed fusion could be investigated to create complex geometries and potentially induce novel metastable phases or microstructures. researchgate.netresearchgate.net Tailoring the microstructure can have a profound impact on superconducting properties, such as the upper critical field and critical current density, by introducing controlled defect structures that can act as pinning centers for magnetic flux vortices.
Deeper Understanding of Structure-Electronic Structure Interplay through Advanced Probes
The superconductivity in LaIr3 is understood to be derived from the Ir 5d-bands, which are subject to strong spin-orbit coupling. researchgate.netaps.orgcnrs-imn.fr This complex electronic environment necessitates the use of advanced experimental probes to unravel the intricate relationship between its rhombohedral crystal structure and its electronic properties. technologynetworks.comnih.govmit.edu
Future investigations should employ a suite of advanced spectroscopic and microscopic techniques. Angle-resolved photoemission spectroscopy (ARPES) on single crystals would provide direct visualization of the electronic band structure and the complex Fermi surface, offering a detailed comparison with theoretical calculations. researchgate.net Scanning tunneling microscopy and spectroscopy (STM/STS) could probe the local density of states and the superconducting gap structure with atomic resolution. arxiv.org Furthermore, advanced X-ray and neutron diffraction techniques can provide more detailed information on the crystal structure, including subtle lattice distortions or charge density wave instabilities that might be present. researchgate.netzealousys.com The application of muon spin rotation and relaxation (µSR) has already provided insights into the time-reversal symmetry of the superconducting state, and further µSR studies under various conditions (e.g., pressure, magnetic field) could reveal more about the nature of the superconducting pairing. aps.org
Development of Advanced Modeling and Simulation for Predictive Design of Intermetallic Compounds
The predictive design of new intermetallic compounds with desired properties is a major goal in materials science. For the La-Ir system, the development of advanced modeling and simulation techniques can accelerate the discovery of new phases and the optimization of existing ones like LaIr3. First-principles calculations based on density functional theory (DFT) have already been instrumental in understanding the electronic band structure of LaIr3. researchgate.netmit.edu
Future computational efforts should focus on developing more sophisticated models that can accurately predict not only the crystal and electronic structure but also key performance metrics like the superconducting transition temperature (Tc) and mechanical properties. nih.govresearchgate.netyoutube.com The integration of machine learning algorithms with high-throughput DFT calculations can be a powerful tool to screen vast compositional spaces for new stable or metastable phases in the La-Ir system and related alloys. frontiersin.orgspellingbeetimes.com Such an approach could identify promising candidates for experimental synthesis and characterization, guiding the search for materials with enhanced superconducting or other functional properties. technologynetworks.comcnrs-imn.fr
| Computational Method | Application in LaIr3 Research | Potential Future Directions |
| Density Functional Theory (DFT) | Calculation of electronic band structure and density of states. researchgate.netmit.edu | Prediction of phase stability under pressure, calculation of phonon spectra to understand electron-phonon coupling. |
| Machine Learning | Not yet applied specifically to LaIr3. | High-throughput screening of dopants and alloying elements for enhanced Tc, predictive modeling of mechanical properties. frontiersin.orgspellingbeetimes.com |
| Phase-Field Simulations | Not yet applied specifically to LaIr3. | Modeling of microstructure evolution during synthesis and processing to understand grain growth and phase segregation. nih.gov |
Investigation of Dopant and Alloying Effects on the La-Ir (3/1) System
The systematic investigation of dopant and alloying effects on the LaIr3 system is a critical next step to tune its properties and potentially enhance its superconducting performance. Introducing different elements at the La or Ir sites can modify the electronic structure, carrier concentration, and lattice parameters, all of which can have a significant impact on superconductivity. researchgate.netarxiv.orgnih.gov
For instance, doping with magnetic impurities can be used as a probe for the symmetry of the superconducting order parameter. researchgate.net Non-magnetic dopants, on the other hand, can induce chemical pressure and alter the density of states at the Fermi level. aps.orgnih.gov Alloying with other transition metals could lead to the formation of new ternary or quaternary compounds with novel properties. paradoxwikis.com Computational studies can play a crucial role in predicting the most promising dopants and alloying elements to investigate experimentally. aps.org
| Dopant/Alloying Element Type | Potential Effect on LaIr3 | Rationale |
| Magnetic Rare Earths | Suppression of superconductivity, probing pairing symmetry. | Introduction of magnetic moments that break Cooper pairs. researchgate.net |
| Non-Magnetic Elements (e.g., Y, Lu) | Modification of lattice parameters and electronic density of states. | Inducing chemical pressure and altering the Fermi surface. nih.govresearchgate.net |
| Transition Metals (e.g., Rh, Pt) | Formation of solid solutions or new ternary compounds, tuning of spin-orbit coupling. | Altering the d-band electronic structure and interatomic interactions. |
Fundamental Studies on Correlated Electron Phenomena in LaIr3 and Related Systems
While LaIr3 is currently described as a BCS-type superconductor, which typically implies weak electron-electron correlations, the presence of 5d electrons with significant spin-orbit coupling suggests that more subtle correlated electron phenomena might be at play. researchgate.netaps.orgintelliarts.com Materials with strong electronic correlations often exhibit a rich variety of fascinating physical behaviors, including unconventional superconductivity, quantum criticality, and novel magnetic states. nih.govaps.orgaps.orgarxiv.org
Future fundamental studies should aim to precisely quantify the strength of electron correlations in LaIr3 and search for any deviations from simple Fermi liquid behavior. arxiv.org Techniques such as dynamical mean-field theory (DMFT) combined with DFT could provide a more accurate theoretical description of the electronic structure by explicitly including local Coulomb interactions. nih.gov Experimental measurements of transport and thermodynamic properties at very low temperatures and in high magnetic fields could reveal signatures of non-Fermi liquid behavior or proximity to a quantum critical point. aps.org Comparing the properties of LaIr3 with its isostructural counterpart CeIr3, which contains f-electrons and is also a superconductor, could provide valuable insights into the role of electron correlations in this family of materials. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
